Home > Products > Screening Compounds P136846 > 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one - 240799-40-0

4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Catalog Number: EVT-2585860
CAS Number: 240799-40-0
Molecular Formula: C14H16N4O2
Molecular Weight: 272.308
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-4-(((4-fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Compound Description: This compound represents a pyrazolone derivative characterized by its distinct (Z)-configuration at the azomethine bond. The crystal structure analysis revealed key structural features, including the presence of a furan-2-yl group and a 4-fluorophenyl amino substituent. []

Relevance: This compound shares a core pyrazolone structure with 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. Both compounds feature substitutions at the 4-position of the pyrazolone ring, although the specific substituents differ. While 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one contains a morpholinoamino group, this compound possesses a (furan-2-yl)(4-fluorophenyl)amino group. []

E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4ATP)

Compound Description: This Schiff base, denoted as 4ATP, features a 5-bromothiophen-2-yl group linked to the pyrazolone core via a methylidene amino bridge. The molecule exhibits an E-configuration at the azomethine C=N bond. Crystal structure analysis, supported by Hirshfeld surface analysis, confirmed an intramolecular hydrogen bonding interaction (C-H…O) within a six-membered cyclic structure. []

2,4-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones

Compound Description: This series of compounds was investigated for their potential as cardiotonic agents due to their positive inotropic activity. Compounds with two small alkyl groups at the C-4 position of the pyrazolone ring demonstrated significant activity. Structure-activity relationship studies revealed optimal inotropic activity associated with specific substitutions at the C-4 position. []

Relevance: Although this entry represents a series with variations in alkyl groups, the core structure, 2,4-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-one, shares the fundamental pyrazolone moiety with 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. Both have a phenyl ring at the 5-position, but differ in their substituents at the 4-position. []

4-(arylamino methylene) -2,4-dihydro-3-pyrazolone compounds

Compound Description: This group of compounds, represented by formula (I) in the source paper [], is characterized by an arylamino methylene group at the 4-position of the pyrazolone ring. These compounds demonstrated notable platelet aggregation-inhibiting action, highlighting their potential therapeutic application in treating cardiovascular disorders and cardiac insufficiency, particularly as selective inhibitors of cGMP-specific phosphodiesterase. []

Relevance: The general structure of 4-(arylamino methylene) -2,4-dihydro-3-pyrazolone compounds aligns closely with 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. They share a common scaffold with variations in substituents on the aryl ring and the pyrazolone nitrogen atoms. The key structural similarity lies in the presence of an arylamino methylene group at the 4-position of the pyrazolone ring, which is a morpholinoamino group in the case of 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. []

4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives

Compound Description: This series of compounds features an indol-3-yl-methylene moiety attached to the 4-position of the pyrazolone ring. Evaluation of their antitumor activity against five cancer cell lines using the MTT assay revealed promising results. Compounds with a benzyl group at the 1-position of the indole and a carboxyl group at the phenyl part of the pyrazole exhibited significant activity against PC-9 and A549 cells, indicating their potential as lung cancer inhibitory agents. []

Relevance: Both 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives and 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one share the pyrazolone core structure and a substitution at the 4-position involving a methylene bridge. The key difference lies in the nature of the substituent linked through the methylene bridge: an indol-3-yl group in the former and a morpholinoamino group in the latter. []

4-[{(5-Arylfuran-2-yl)methylene}amino]-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one

Compound Description: This series of azomethines incorporates both pyrazole and arylfuran fragments in its structure. Specifically, a (5-arylfuran-2-yl)methylene}amino group is attached to the 4-position of the pyrazolone ring. The aryl substituent on the furan ring introduces structural diversity within this series. []

Relevance: Similar to 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, these compounds feature a pyrazolone core with a substituent at the 4-position. While the target compound has a (morpholinoamino)methylene group, this series is characterized by a {(5-arylfuran-2-yl)methylene}amino substituent at the same position. []

(4Z)-2-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylidene] 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (3a-e)

Compound Description: This series of fluorinated pyrazolone compounds features a distinctive (4Z) configuration and a trifluoromethyl group at the 5-position of the pyrazolone ring. The compounds also include a (1-phenyl-1H-pyrazol-4-yl)methylidene substituent at the 4-position. []

1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives

Compound Description: This series encompasses a range of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives, synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. Molecular docking studies against the COX enzyme provided insights into their potential mechanism of action. []

Relevance: This series and 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one share a common structural motif, the 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one core. The key difference lies in the presence of a (morpholinoamino)methylene substituent at the 4-position in the target compound, which is absent in the general structure of this series. []

Overview

4-[(Morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone family. This compound exhibits potential biological activities, including anti-inflammatory and analgesic properties, making it a subject of interest in medicinal chemistry. Its molecular structure incorporates a morpholino group, which enhances its pharmacological profile.

Source

This compound can be synthesized through various chemical reactions involving 5-methyl-2,4-dihydro-3H-pyrazol-3-one as a precursor. The synthesis often involves the reaction of this precursor with substituted amines or aldehydes, leading to a diverse range of derivatives with potential therapeutic applications.

Classification

The compound is classified under:

  • Chemical Family: Pyrazolones
  • Functional Groups: Amine, methylene, and carbonyl groups
  • CAS Number: Not specifically listed but related compounds include 89-25-8 (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one).
Synthesis Analysis

Methods

The synthesis of 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves several key steps:

  1. Preparation of the Pyrazolone Precursor: The initial step often involves synthesizing 5-methyl-2,4-dihydro-3H-pyrazol-3-one through the reaction of hydrazine derivatives with α-keto esters.
  2. Formation of the Morpholino Derivative: The pyrazolone is then reacted with morpholine or morpholino compounds in the presence of suitable reagents (e.g., acetic acid) to form the desired morpholino derivative.
  3. Characterization: The final product is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm its structure and purity.

Technical Details

The reaction conditions typically involve refluxing the reactants in an appropriate solvent for several hours, followed by cooling and crystallization to isolate the product. Yields can vary based on the specific conditions and substituents used.

Molecular Structure Analysis

Structure

The molecular structure of 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can be represented as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

This structure features:

  • A pyrazolone ring
  • A phenyl group attached at one position
  • A morpholino group contributing to its biological activity

Data

Key data includes:

  • Molecular Weight: Approximately 324.41 g/mol
  • Molecular Formula: C18H24N4O3

Spectroscopic data from NMR and IR can provide insights into the functional groups present and their interactions within the compound.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for pyrazolones:

  1. Hydrogenation: Reduction reactions may modify double bonds within the pyrazolone ring.
  2. Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution, allowing for further derivatization.
  3. Condensation Reactions: The methylene group can react with other nucleophiles, expanding its chemical versatility.

Technical Details

Reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Reaction monitoring through techniques like thin-layer chromatography (TLC) is common.

Mechanism of Action

Process

The mechanism of action for 4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one primarily involves:

  1. Inhibition of Prostaglandin Synthesis: Similar compounds have been shown to inhibit cyclooxygenase enzymes, reducing inflammation.
  2. Modulation of Pain Pathways: By interacting with central nervous system receptors, these compounds may alter pain perception.

Data

Studies indicate that derivatives exhibit varying degrees of biological activity depending on structural modifications. Quantitative structure–activity relationship (QSAR) models can be employed to predict efficacy based on molecular features.

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a white to light yellow powder with no distinct odor. Key physical properties include:

  • Melting Point: Generally ranges between 150°C - 200°C depending on substitutions.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Characterization techniques such as differential scanning calorimetry (DSC) can provide additional insights into thermal stability.

Applications

Scientific Uses

4-[(Morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

  1. Pharmaceutical Development: Investigated for its potential as an anti-inflammatory and analgesic agent.
  2. Biological Studies: Used in studies assessing cellular responses to inflammation and pain mechanisms.
  3. Synthetic Chemistry: Serves as a building block for creating more complex molecules in medicinal chemistry.

Properties

CAS Number

240799-40-0

Product Name

4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

IUPAC Name

4-[(E)-morpholin-4-yliminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one

Molecular Formula

C14H16N4O2

Molecular Weight

272.308

InChI

InChI=1S/C14H16N4O2/c19-14-12(10-15-18-6-8-20-9-7-18)13(16-17-14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,16,17,19)/b15-10+

InChI Key

SLBQJRORRZPQLI-UHFFFAOYSA-N

SMILES

C1COCCN1N=CC2=C(NNC2=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.